3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide
Description
3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms on the benzene ring and a pyridazinone moiety
Properties
IUPAC Name |
3,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWRADBZFSDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide typically involves the following steps:
Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Coupling with 3,4-Difluorobenzoyl Chloride: The final step involves the coupling of the pyridazinone intermediate with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the pyridazinone ring.
Reduction: Reduced forms of the pyridazinone moiety, such as hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer or infectious diseases.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, while the pyridazinone moiety may interact with active sites or binding pockets, inhibiting the function of the target molecule. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the pyridazinone moiety, making it less complex and potentially less active biologically.
N-[3-(6-Oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide: Similar structure but without the fluorine atoms, which may result in different biological activity and stability.
Fluorinated Pyridazinones: Compounds with similar pyridazinone structures but different substitution patterns on the benzene ring.
Uniqueness
3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is unique due to the combination of fluorine atoms and the pyridazinone moiety. This combination enhances its chemical stability, biological activity, and potential for therapeutic applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3,4-Difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is a synthetic organic compound that belongs to a class of pyridazinone derivatives. Its unique structure, characterized by the presence of fluorine atoms and a pyridazinone framework, has garnered interest for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4) and possibly as a histone deacetylase (HDAC) inhibitor.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with PDE4 enzymes. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes including inflammation and immune responses. By inhibiting PDE4, this compound may exert anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Potential HDAC Inhibition
Preliminary studies suggest that this compound may also act as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression by modifying histones, which can influence cellular processes such as differentiation and apoptosis. The exact mechanism by which this compound inhibits HDACs remains to be elucidated and requires further investigation .
Inhibition Studies
Research indicates that compounds similar to this compound have shown significant inhibition of PDE4 activity. For instance:
| Compound Name | IC50 Value (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | PDE4 Inhibition |
| Other PDE4 Inhibitors | Varies | Anti-inflammatory |
The efficacy of this compound in inhibiting PDE4 is hypothesized to be enhanced by the presence of fluorinated groups which may improve binding affinity to the enzyme's active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
